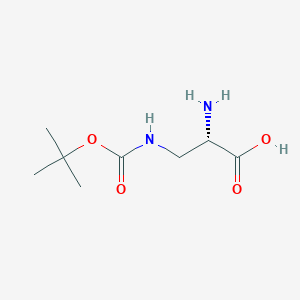

(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid

描述

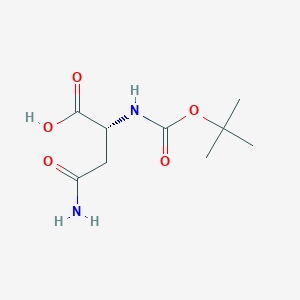

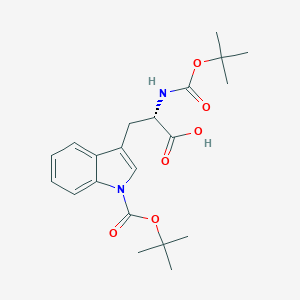

“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is a derivative of the amino acid phenylalanine, with a tert-butoxycarbonyl (Boc) protecting group on the amino group . The molecule contains a core structure similar to the amino acid phenylalanine.

Synthesis Analysis

The synthesis of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” and its derivatives often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Molecular Structure Analysis

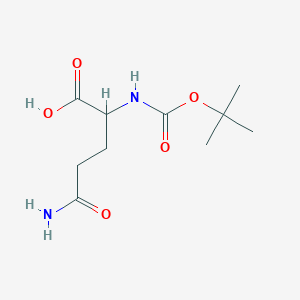

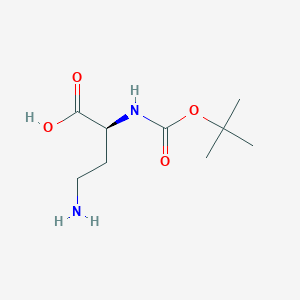

The molecular formula of “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” is C8H16N2O4, and its molecular weight is 204.23 g/mol . The IUPAC name is (2S)-3-azaniumyl-2-{[(tert-butoxy)carbonyl]amino}propanoate .

Chemical Reactions Analysis

The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from “(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid”, have been used in dipeptide synthesis. The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

Physical And Chemical Properties Analysis

“(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid” appears as a white to almost white powder or crystal . It has a melting point of 210°C . The compound is solid at room temperature .

科学研究应用

-

Scientific Field: Peptide Synthesis

- The compound is used as a protected form of amino acid in peptide synthesis . The tert-butyloxycarbonyl (Boc) group serves as the N α-amino protecting group, which can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

- The Boc group can be removed under acidic conditions without affecting other parts of the molecule, allowing for the synthesis of complex peptides .

-

Scientific Field: Ionic Liquids

- The compound can be used to prepare room-temperature ionic liquids . These ionic liquids, derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc- AAILs), can be used as starting materials in dipeptide synthesis .

- The preparation process involves the reaction of the amino acid with an appropriate alkyl halide to form the ionic liquid .

-

Scientific Field: Pharmaceutical Research

- Research suggests that this compound holds promise in the development of novel treatments for diarrhea-predominant irritable bowel syndrome (IBS). IBS is a functional gastrointestinal disorder characterized by chronic abdominal pain, bloating, and altered bowel habits.

- The exact methods of application and experimental procedures are not specified in the available resources.

-

Scientific Field: Organic Synthesis

- This compound can be used as a starting material in the synthesis of other complex organic molecules . For example, it can be used to synthesize "(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid" .

- The exact methods of application and experimental procedures are not specified in the available resources .

-

Scientific Field: Material Science

-

Scientific Field: Biochemistry

- The compound can be used in the study of protein structure and function . The tert-butyloxycarbonyl (Boc) group can protect the amino group during peptide synthesis, allowing for the study of peptide structure and function .

- The Boc group can be removed under acidic conditions without affecting other parts of the molecule, allowing for the study of the peptide’s native structure and function .

-

Scientific Field: Medicinal Chemistry

- This compound can be used in the synthesis of other complex organic molecules with potential medicinal applications . For example, it can be used to synthesize "(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid" .

- The exact methods of application and experimental procedures are not specified in the available resources .

-

Scientific Field: Biochemical Research

- The compound can be used in biochemical research, particularly in studies related to amino acids and peptides . The tert-butoxycarbonyl (Boc) group serves as a protecting group, preventing unwanted reactions during the synthesis of complex biochemicals .

- The Boc group can be removed under specific conditions, allowing for the study of the native structure and function of the synthesized biochemicals .

-

Scientific Field: Boron Chemistry

- This compound can be used in the synthesis of boron-containing compounds . Boron-containing compounds have various applications in different fields such as medicinal chemistry, material science, and more .

- The preparation process involves the reaction of the amino acid with other reagents to form the boron-containing compound .

安全和危害

属性

IUPAC Name |

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIIZWMJVWKIR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438548 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid | |

CAS RN |

74536-29-1 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

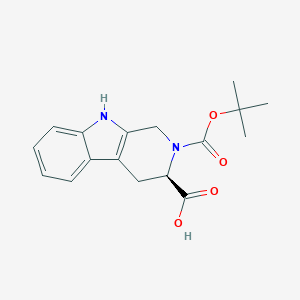

![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)